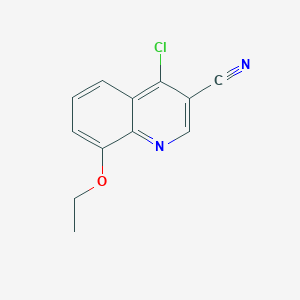

4-Chloro-8-ethoxyquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-8-ethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a quinoline ring substituted with a chloro group, an ethoxy group, and a carbonitrile group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-ethoxyquinoline-3-carbonitrile typically involves the following steps:

-

Formation of the Quinoline Ring: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods generally involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.

-

Introduction of Substituents: : The chloro, ethoxy, and carbonitrile groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The carbonitrile group can be introduced using a cyanation reaction with reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-8-ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).

Reduction: Reducing agents (e.g., LiAlH₄, H₂), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Various substituted quinoline derivatives.

Reduction: 4-Chloro-8-ethoxyquinoline-3-amine.

Oxidation: 4-Chloro-8-ethoxyquinoline-3-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial and Antioxidant Activity

Research indicates that quinoline derivatives, including 4-chloro-8-ethoxyquinoline-3-carbonitrile, exhibit notable antibacterial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones indicating strong antibacterial activity . The antioxidant potential of these compounds has also been evaluated, with some derivatives displaying significant radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related diseases.

Kinase Inhibition

Quinoline-based compounds are recognized for their role as protein kinase inhibitors. Specifically, this compound has been investigated for its potential to inhibit tyrosine kinases, which are pivotal in cancer progression. Studies have shown that such compounds can effectively reduce the activity of kinases associated with various cancers, suggesting their utility in targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that form the quinoline structure. Various synthetic routes have been documented, highlighting the compound's versatility as a precursor for generating other bioactive molecules .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy

In a detailed case study, several quinoline derivatives were synthesized and screened for antimicrobial activity. Compounds similar to this compound demonstrated varying degrees of efficacy against common pathogens. For instance, one derivative exhibited an inhibition zone comparable to standard antibiotics like amoxicillin, suggesting its potential as an alternative therapeutic agent .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Compound A | 18 ± 0.00 | S. aureus |

| Compound B | 12 ± 0.00 | E. coli |

| Compound C | 11 ± 0.02 | S. pyogenes |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through computational models predicting organ toxicity and mutagenicity. Findings indicate low toxicity levels across various parameters, making it a favorable candidate for further pharmacological development .

Mécanisme D'action

The mechanism of action of 4-Chloro-8-ethoxyquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

DNA Intercalation: The quinoline ring may intercalate into DNA, disrupting its structure and function.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

4-Chloro-8-ethoxyquinoline-3-carbonitrile can be compared with other similar compounds, such as:

4-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

8-Ethoxyquinoline-3-carbonitrile:

4-Chloro-8-methoxyquinoline-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, which may alter its physical and chemical properties.

The unique combination of substituents in this compound makes it a valuable compound for research and industrial applications.

Activité Biologique

4-Chloro-8-ethoxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, characterized by its heterocyclic aromatic structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its chemical formula is C12H10ClN2O, featuring a chloro group at the 4-position, an ethoxy group at the 8-position, and a carbonitrile group at the 3-position of the quinoline ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study that screened various quinoline derivatives for antibacterial activity, this compound showed efficacy against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Streptococcus pyogenes

The results demonstrated that compounds derived from this scaffold exhibited notable inhibition zones, suggesting their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 22 |

| Pseudomonas aeruginosa | 23 | 24 |

| Streptococcus pyogenes | 21 | 23 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Although specific mechanisms remain to be fully elucidated, it is believed that the compound may intercalate into DNA, disrupting its structure and function. This characteristic is common among many quinoline derivatives known for their anticancer properties .

The precise mechanism of action for this compound is not completely understood. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Intercalation : The quinoline ring structure may allow intercalation into DNA, leading to structural disruption.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various biological pathways .

Study on Antimicrobial Properties

In a recent study, researchers synthesized a series of quinoline derivatives, including this compound, and evaluated their antibacterial activity against clinical strains. The findings revealed that this compound displayed potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential for therapeutic applications in treating resistant infections .

Evaluation of Anticancer Effects

Another significant study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations (0–200 µM), it exhibited selective toxicity towards cancer cells while showing minimal effects on non-cancerous cell lines. This selectivity underscores its potential as a candidate for further development in cancer therapy .

Propriétés

IUPAC Name |

4-chloro-8-ethoxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-9-11(13)8(6-14)7-15-12(9)10/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPSZYCMCVGDCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C(C(=CN=C21)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.